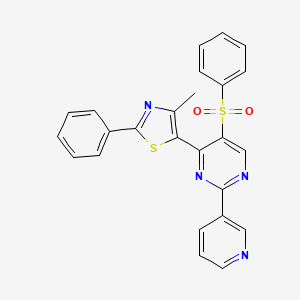
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine” has a molecular formula of C25H18N4O2S2 . It’s available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The average mass of this compound is 470.566 Da, and the monoisotopic mass is 470.087128 Da . No further physical or chemical properties were found in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Research by Abdelhamid et al. (2010) explored the synthesis of various compounds including ones similar to the specified chemical, demonstrating their effectiveness in inhibiting different microorganisms (Abdelhamid et al., 2010).
- A study by Mohammed et al. (2016) also synthesized pyrimidine derivatives and identified their potential in antifolate applications, suggesting antimicrobial possibilities (Mohammed, Ahmed, & Abachi, 2016).
Chemical Synthesis and Spectroscopy
- Menzel et al. (2010) reported the synthesis of novel ligands, including thiazole and pyrimidine-based compounds, for the creation of metal complexes, which could be explored for various scientific applications (Menzel et al., 2010).
- The study by Uno et al. (1963) on sulfonamide derivatives, including pyrimidine and thiazole derivatives, provided insights into their infrared spectroscopy, contributing to the understanding of their structural properties (Uno et al., 1963).
Pharmacological Applications
- A study by Ivachtchenko et al. (2011) on 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, which share structural similarities, revealed their potential as potent serotonin 5-HT6 receptor antagonists, hinting at therapeutic applications in CNS diseases (Ivachtchenko et al., 2011).
Nonlinear Optical Properties
- Research by Hussain et al. (2020) on pyrimidine derivatives highlighted their significant applications in nonlinear optics (NLO) fields, which could be applicable to the studied compound as well (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
5-[5-(benzenesulfonyl)-2-pyridin-3-ylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S2/c1-17-23(32-25(28-17)18-9-4-2-5-10-18)22-21(33(30,31)20-12-6-3-7-13-20)16-27-24(29-22)19-11-8-14-26-15-19/h2-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECCCIZNWUBYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)
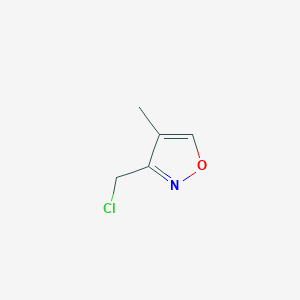
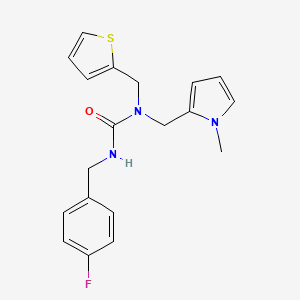
![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide](/img/structure/B2415747.png)
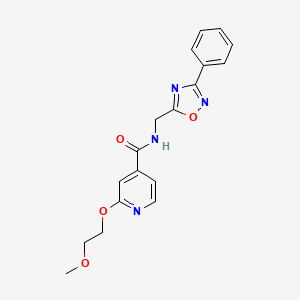
![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)


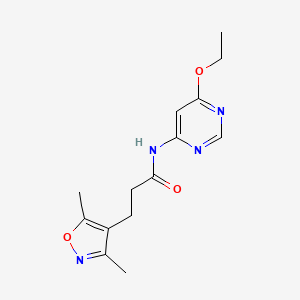
![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)
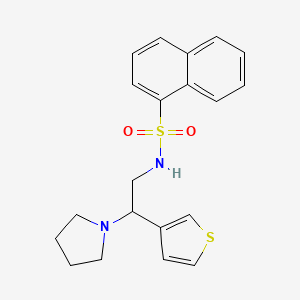
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)